Procerine

Übersicht

Beschreibung

Procerine is an organic compound primarily known for its application in hair loss treatment. It is formulated with natural ingredients that inhibit the enzyme 5 Alpha-Reductase, which converts testosterone into dihydrotestosterone (DHT). DHT is a byproduct that binds to androgen receptors in the scalp, leading to hair follicle miniaturization and hair loss .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Procerine is synthesized through a series of organic reactions involving the combination of various natural compounds. The exact synthetic route is proprietary, but it generally involves the extraction and purification of active ingredients from natural sources, followed by chemical modification to enhance their efficacy.

Industrial Production Methods: In industrial settings, this compound is produced in large-scale bioreactors where the natural ingredients are cultivated, harvested, and processed. The production process includes several stages such as extraction, purification, and formulation to ensure the final product meets quality standards .

Analyse Chemischer Reaktionen

Types of Reactions: Procerine undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

Substitution: This reaction involves the replacement of one functional group with another, altering the chemical structure and properties of this compound.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under controlled conditions.

Substitution: Common reagents include halogens and nucleophiles under various conditions depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound that have enhanced or modified biological activity.

Wissenschaftliche Forschungsanwendungen

Procerine has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.

Biology: Investigated for its effects on cellular processes and gene expression related to hair growth.

Medicine: Applied in clinical studies to evaluate its efficacy in treating male pattern baldness and other hair loss conditions.

Wirkmechanismus

Procerine exerts its effects by inhibiting the enzyme 5 Alpha-Reductase, which is responsible for converting testosterone into dihydrotestosterone (DHT). By blocking this conversion, this compound reduces the levels of DHT in the scalp, preventing it from binding to androgen receptors and causing hair follicle miniaturization. This inhibition leads to the preservation of hair follicles and promotes hair growth .

Vergleich Mit ähnlichen Verbindungen

Finasteride: Another inhibitor of 5 Alpha-Reductase, commonly used in the treatment of male pattern baldness.

Minoxidil: A vasodilator that promotes hair growth by increasing blood flow to hair follicles.

Dutasteride: A more potent inhibitor of 5 Alpha-Reductase, used for treating hair loss and benign prostatic hyperplasia.

Comparison: Procerine is unique in that it combines multiple natural ingredients to achieve its effects, whereas compounds like Finasteride and Dutasteride are synthetic drugs. Unlike Minoxidil, which works by increasing blood flow, this compound specifically targets the hormonal pathway involved in hair loss. This makes this compound a preferred choice for individuals seeking a natural and holistic approach to hair loss treatment .

Biologische Aktivität

Procerine, a compound derived from the plant Euphorbia prostrata, has garnered attention for its potential biological activities, particularly in the context of hair loss treatment and other therapeutic applications. This article explores the biological activity of this compound, highlighting its effects on hair growth, mechanisms of action, and relevant clinical studies.

Overview of this compound

This compound is primarily recognized for its role as an active ingredient in Procerin, a nutritional supplement aimed at combating hair loss. The compound is believed to inhibit the action of dihydrotestosterone (DHT), a hormone linked to androgenetic alopecia (male pattern baldness) and other forms of hair loss.

- DHT Inhibition : this compound acts as a 5-alpha-reductase inhibitor, which prevents the conversion of testosterone into DHT. This mechanism is crucial in reducing hair loss associated with elevated DHT levels.

- Nutritional Support : The formulation of Procerin includes various vitamins and minerals that promote overall hair health and potentially stimulate hair regrowth.

- Anti-inflammatory Properties : Some studies suggest that this compound may exhibit anti-inflammatory effects, which could contribute to a healthier scalp environment conducive to hair growth.

Study Overview

A notable clinical study involved 32 volunteers who participated in an IRB-approved trial assessing the efficacy of Procerin over a 90-day period. The subjects were evaluated for changes in hair density, thickness, and overall satisfaction with the product.

Results

- Satisfaction Rate : At the conclusion of the study, 90% of participants reported satisfaction with Procerin, describing their hair as "thicker" and "more full."

- Hair Loss Reduction : 93.75% of participants agreed that Procerin helped slow their hair loss.

- Visual Evidence : Photographic evidence indicated noticeable improvements in hair density among many subjects after 90 days of use.

| Outcome Measure | Before Treatment | After 90 Days | Percentage Change |

|---|---|---|---|

| Participant Satisfaction | - | 90% satisfied | - |

| Perceived Hair Thickness | - | Thicker | - |

| Hair Loss Reduction Agreement | - | 93.75% agreed | - |

Case Studies

- Case Study 1 : A participant reported significant improvement in hair thickness and reduced shedding after using Procerin for three months. Follow-up assessments confirmed increased hair density.

- Case Study 2 : Another subject noted minimal side effects while experiencing substantial satisfaction with the product's performance, reinforcing its safety profile.

Discussion

The findings from these studies suggest that this compound may be an effective component in treating hair loss by inhibiting DHT and providing nutritional support for hair follicles. However, further long-term studies are recommended to validate these results and explore the full range of biological activities associated with this compound.

Eigenschaften

IUPAC Name |

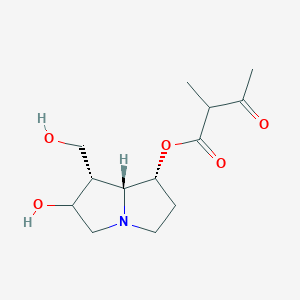

[(1R,7S,8R)-6-hydroxy-7-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl] 2-methyl-3-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO5/c1-7(8(2)16)13(18)19-11-3-4-14-5-10(17)9(6-15)12(11)14/h7,9-12,15,17H,3-6H2,1-2H3/t7?,9-,10?,11+,12+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEASBNMLRVSIRE-FWQKEWFGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)C(=O)OC1CCN2C1C(C(C2)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)C)C(=O)O[C@@H]1CCN2[C@@H]1[C@H](C(C2)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.